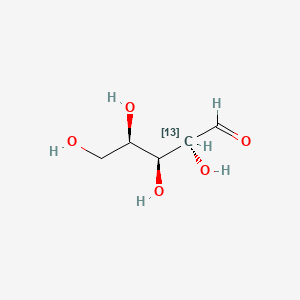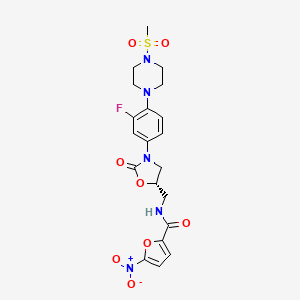
7-Hydroxymethotrexate-d3 (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxymethotrexate-d3 (ammonium) is a deuterium-labeled derivative of 7-Hydroxymethotrexate, which is a major metabolite of Methotrexate. Methotrexate is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate, and thereby inhibiting DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxymethotrexate-d3 (ammonium) involves the deuteration of 7-Hydroxymethotrexate. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 7-Hydroxymethotrexate-d3 (ammonium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxymethotrexate-d3 (ammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
7-Hydroxymethotrexate-d3 (ammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetic and metabolic profiles of Methotrexate.
Biology: Employed in studies to understand the metabolic pathways and interactions of Methotrexate and its metabolites.
Medicine: Utilized in therapeutic drug monitoring to measure the levels of Methotrexate and its metabolites in biological samples.
Industry: Applied in the development of new antifolate drugs and in the optimization of existing therapeutic protocols
Mechanism of Action
The mechanism of action of 7-Hydroxymethotrexate-d3 (ammonium) is similar to that of Methotrexate. It inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate. This inhibition leads to the suppression of DNA synthesis and cell division. The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Comparison with Similar Compounds
7-Hydroxymethotrexate: The non-deuterated form of the compound.
Methotrexate: The parent compound from which 7-Hydroxymethotrexate is derived.
4-amino-4-deoxy-N10-methylpteroic acid (DAMPA): Another metabolite of Methotrexate.
Uniqueness: 7-Hydroxymethotrexate-d3 (ammonium) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This deuterium labeling provides valuable insights into the metabolic and pharmacokinetic profiles of Methotrexate and its metabolites .
Properties
Molecular Formula |
C20H25N9O6 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
azane;(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6.H3N/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30;/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32);1H3/t11-;/m0./s1/i1D3; |
InChI Key |
JLDHVBVOYCTWSZ-SNOXFQHYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.N |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


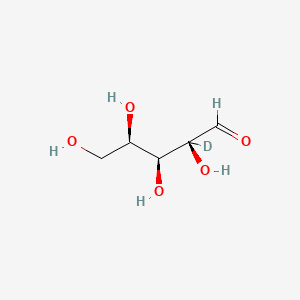
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
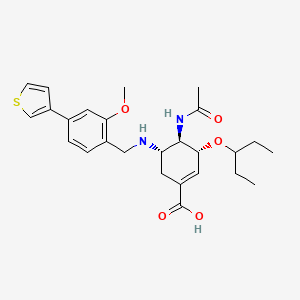

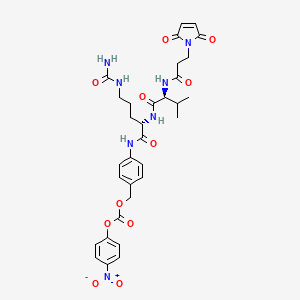

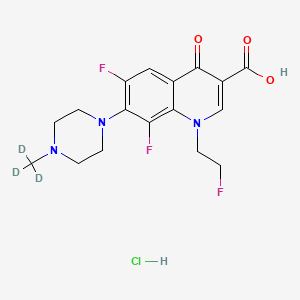
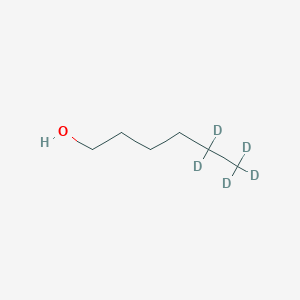

![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)

